molecular formula C13H11NO3 B1443261 Methyl 2-Phenoxyisonicotinate CAS No. 1217114-93-6

Methyl 2-Phenoxyisonicotinate

Cat. No.: B1443261
CAS No.: 1217114-93-6
M. Wt: 229.23 g/mol
InChI Key: XDGLXHYDTMTQDV-UHFFFAOYSA-N
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Description

Methyl 2-Phenoxyisonicotinate is an organic compound with the molecular formula C13H11NO3 It is a derivative of isonicotinic acid and features a phenoxy group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Phenoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Phenoxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Phenoxyisonicotinic acid.

    Reduction: 2-Phenoxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-Phenoxyisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-Phenoxyisonicotinate involves its interaction with specific molecular targets. The phenoxy group and the ester functionality play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the phenoxy group.

    2-Phenoxyisonicotinic acid: The carboxylic acid analog of Methyl 2-Phenoxyisonicotinate.

    Methyl 2-Phenoxybenzoate: Similar ester but with a benzoic acid backbone instead of isonicotinic acid.

Uniqueness

This compound is unique due to the presence of both the phenoxy group and the isonicotinic acid ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-phenoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-14-12(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXHYDTMTQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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